4,4'-Diphenoxy-1,1'-biphenyl
Overview
Description
4,4’-Diphenoxy-1,1’-biphenyl is an organic compound with the molecular formula C24H18O2. It is characterized by two phenoxy groups attached to a biphenyl core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diphenoxy-1,1’-biphenyl typically involves the reaction of biphenyl with phenol derivatives under specific conditions. One common method includes the use of a catalyst such as zinc chloride in a solvent like normal hexane or petroleum ether. The reaction is carried out at elevated temperatures, usually around 50-60°C .
Industrial Production Methods
In industrial settings, the production of 4,4’-Diphenoxy-1,1’-biphenyl may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of environmentally friendly solvents and catalysts is also a focus to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4’-Diphenoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: This process typically involves the addition of hydrogen atoms, leading to the formation of more saturated compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Typical reagents are hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated biphenyl derivatives. Substitution reactions can result in halogenated or alkylated biphenyl compounds .
Scientific Research Applications
4,4’-Diphenoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals
Mechanism of Action
The mechanism of action of 4,4’-Diphenoxy-1,1’-biphenyl involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but its structural features suggest potential interactions with aromatic and hydrophobic sites in proteins .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler structure without the phenoxy groups, used in organic synthesis and as a precursor to other compounds.
4,4’-Dihydroxybiphenyl: Similar structure but with hydroxyl groups instead of phenoxy groups, used in polymer chemistry.
4,4’-Dichlorobiphenyl: Contains chlorine atoms instead of phenoxy groups, known for its use in industrial applications.
Uniqueness
4,4’-Diphenoxy-1,1’-biphenyl is unique due to the presence of phenoxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1-phenoxy-4-(4-phenoxyphenyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O2/c1-3-7-21(8-4-1)25-23-15-11-19(12-16-23)20-13-17-24(18-14-20)26-22-9-5-2-6-10-22/h1-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCAQUUSBHVLJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304997 | |
Record name | NSC168738 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2519-16-6 | |
Record name | 4,4′-Diphenoxy-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2519-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 168738 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002519166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC168738 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168738 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC168738 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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